molecular formula C9H10O B046142 Isochroman CAS No. 493-05-0

Isochroman

Cat. No. B046142
Key on ui cas rn: 493-05-0
M. Wt: 134.17 g/mol
InChI Key: HEBMCVBCEDMUOF-UHFFFAOYSA-N
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Patent
US04997954

Procedure details

Bromine (29.6 g, 185.2 mmols) in dichloromethane (20 ml) was added to isochroman (25 g. 186.0 mmol) in dichloromethane (150 ml) over one hour in the presence of a strong light source at such a rate that the reaction temperature was about 35° C. The mixture was left for a further hour in the presence of the light source, keeping the temperature of the mixture below 40° C. The mixture was concentrated under reduced pressure to give a heavy yellow oil. This was then left on an oil bath at 80° C. under nitrogen for one and a half hours. The crude product was dissolved in dichloromethane (150 ml). Washed with water (100 ml). Saturated sodium bicarbonate (30 ml) was made up to 100 ml with water and this was used to wash the organic layer. This layer was again washed with water and then dried (Mg2SO4). Excess solvent was removed under reduced pressure to give a heavy yellow oil of 2(2' -bromoethyl)benzaldehyde 34.07 g (88 9%).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][O:4]1>ClCCl>[Br:1][CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 g
Type
reactant
Smiles
C1OCCC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was about 35° C
WAIT
Type
WAIT
Details
The mixture was left for a further hour in the presence of the light source
CUSTOM
Type
CUSTOM
Details
the temperature of the mixture below 40° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a heavy yellow oil
WAIT
Type
WAIT
Details
This was then left on an oil bath at 80° C. under nitrogen for one and a half hours
WASH
Type
WASH
Details
Washed with water (100 ml)
WASH
Type
WASH
Details
to wash the organic layer
WASH
Type
WASH
Details
This layer was again washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg2SO4)
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.07 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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